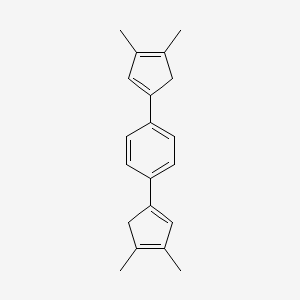![molecular formula C30H32P2S4 B14331920 Phosphine, 1,2-ethanediylbis[bis[2-(methylthio)phenyl]- CAS No. 99346-83-5](/img/structure/B14331920.png)
Phosphine, 1,2-ethanediylbis[bis[2-(methylthio)phenyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phosphine, 1,2-ethanediylbis[bis[2-(methylthio)phenyl]-] is a complex organophosphorus compound It is characterized by the presence of phosphine groups attached to an ethanediyl backbone, with bis[2-(methylthio)phenyl] substituents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Phosphine, 1,2-ethanediylbis[bis[2-(methylthio)phenyl]-] typically involves the reaction of 1,2-bis(dichlorophosphino)ethane with the lithium salt of 2-bromo-m-xylene in diethyl ether. The reaction yields a white precipitate, which is then washed with water. The compound is insoluble in water, ether, and alkanes but moderately soluble in benzene and toluene .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
Phosphine, 1,2-ethanediylbis[bis[2-(methylthio)phenyl]-] undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert phosphine oxides back to phosphines.
Substitution: The compound can participate in substitution reactions, where the phosphine groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require catalysts such as palladium or nickel complexes.
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphine derivatives. These products have various applications in catalysis and material science.
科学的研究の応用
Phosphine, 1,2-ethanediylbis[bis[2-(methylthio)phenyl]-] has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to prepare metal complexes.
Biology: The compound’s metal complexes are studied for their potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent, particularly in cancer treatment due to its ability to form stable complexes with transition metals.
Industry: The compound is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.
作用機序
The mechanism of action of Phosphine, 1,2-ethanediylbis[bis[2-(methylthio)phenyl]-] involves its ability to form stable complexes with transition metals. These complexes can act as catalysts in various chemical reactions by facilitating the transfer of electrons and stabilizing reaction intermediates. The molecular targets and pathways involved depend on the specific metal complex and the reaction conditions.
類似化合物との比較
Similar Compounds
Phosphine, 1,2-ethanediylbis[diphenyl-]: This compound has similar structural features but with diphenyl substituents instead of bis[2-(methylthio)phenyl].
1,2-Bis(dicyclohexylphosphino)ethane: This compound has dicyclohexyl substituents and is used as a ligand in various catalytic processes, including decarbonylative C-H coupling and cross-coupling reactions.
Uniqueness
Phosphine, 1,2-ethanediylbis[bis[2-(methylthio)phenyl]-] is unique due to the presence of methylthio groups, which can enhance its electron-donating properties and increase its stability in metal complexes. This makes it particularly useful in catalytic applications where strong electron-donating ligands are required.
特性
CAS番号 |
99346-83-5 |
|---|---|
分子式 |
C30H32P2S4 |
分子量 |
582.8 g/mol |
IUPAC名 |
2-bis(2-methylsulfanylphenyl)phosphanylethyl-bis(2-methylsulfanylphenyl)phosphane |
InChI |
InChI=1S/C30H32P2S4/c1-33-27-17-9-5-13-23(27)31(24-14-6-10-18-28(24)34-2)21-22-32(25-15-7-11-19-29(25)35-3)26-16-8-12-20-30(26)36-4/h5-20H,21-22H2,1-4H3 |
InChIキー |
JXRFSPHGORBIOI-UHFFFAOYSA-N |
正規SMILES |
CSC1=CC=CC=C1P(CCP(C2=CC=CC=C2SC)C3=CC=CC=C3SC)C4=CC=CC=C4SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



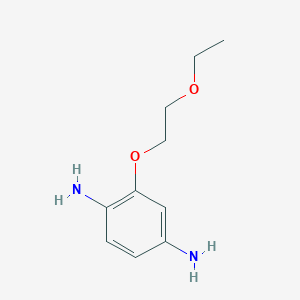
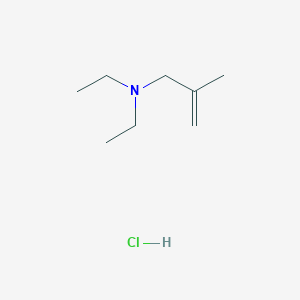
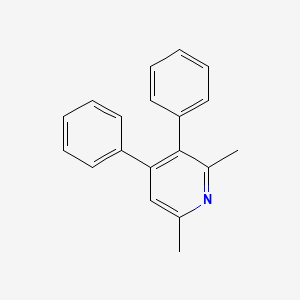
![2-[(Trimethylsilyl)oxy]hexa-3,5-dienenitrile](/img/structure/B14331860.png)
![2-[(E)-(2-hydroxyphenyl)methyleneamino]-1,2-benzothiazol-3-one](/img/structure/B14331880.png)

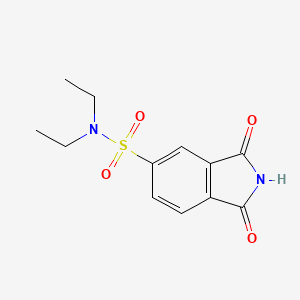
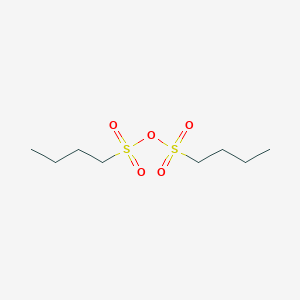
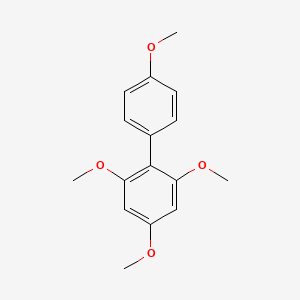
![2-[4-(Bromomethyl)phenyl]-6-phenyl-4H-pyran-4-one](/img/structure/B14331921.png)
![9-(Dipropylamino)-5H-[1]benzopyrano[2,3-c]isoquinolin-5-one](/img/structure/B14331924.png)
